molecular formula C6H5Cl2N B025698 3,4-Dichloro-2-methylpyridine CAS No. 103949-58-2

3,4-Dichloro-2-methylpyridine

Cat. No. B025698
M. Wt: 162.01 g/mol
InChI Key: RKTIAZVXWYFNJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05250527

Procedure details

m-Chloroperbenzoic acid (32.63 g) in dichloromethane (400 ml) was added dropwise to a solution of 3,4 -dichloro-2 -picoline (25.53 g)in dichloromethane (100 ml) maintaining the temperature at 20°-25°. After standing for 16 hours at room temperature the solution was washed with 1 N NAOH, dried (K2CO3 ) and filtered to give a pale yellow solution. Trifluoroacetic anhydride (30 ml) was added dropwise to this solution maintaining the temperature at 15°-20°. After standing for 2 days at room temperature, methanol (100 ml) was added and the solution evaporated under reduced presure. The residue was treated with aqueous sodium carbonate and extracted into dichloromethane. After drying (K2CO3 ) and removal of solvent, the residue was recrystallised from pet. ether (60/80 ) to give 3,4 -dichloro-2 -hydroxymethylpyridine, 15.76 g, m.p. 66°-8°.
Quantity
32.63 g
Type
reactant
Reaction Step One
Quantity
25.53 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
ClC1C=CC=C(C(OO)=[O:9])C=1.[Cl:12][C:13]1[C:14]([CH3:20])=[N:15][CH:16]=[CH:17][C:18]=1[Cl:19].FC(F)(F)C(OC(=O)C(F)(F)F)=O.CO>ClCCl>[Cl:12][C:13]1[C:14]([CH2:20][OH:9])=[N:15][CH:16]=[CH:17][C:18]=1[Cl:19]

Inputs

Step One
Name
Quantity
32.63 g
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Name
Quantity
25.53 g
Type
reactant
Smiles
ClC=1C(=NC=CC1Cl)C
Name
Quantity
400 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature at 20°-25°
WASH
Type
WASH
Details
the solution was washed with 1 N NAOH
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (K2CO3 )
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to give a pale yellow solution
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature at 15°-20°
WAIT
Type
WAIT
Details
After standing for 2 days at room temperature
Duration
2 d
CUSTOM
Type
CUSTOM
Details
the solution evaporated under reduced presure
ADDITION
Type
ADDITION
Details
The residue was treated with aqueous sodium carbonate
EXTRACTION
Type
EXTRACTION
Details
extracted into dichloromethane
CUSTOM
Type
CUSTOM
Details
After drying
CUSTOM
Type
CUSTOM
Details
(K2CO3 ) and removal of solvent
CUSTOM
Type
CUSTOM
Details
the residue was recrystallised from pet. ether (60/80 )

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClC=1C(=NC=CC1Cl)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.